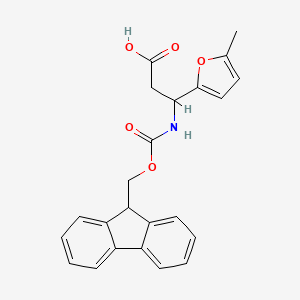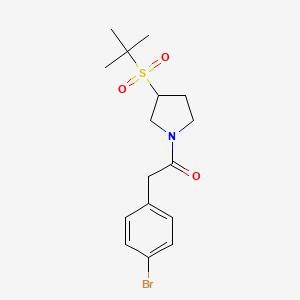
2-(4-Bromophenyl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPB is a pyrrolidine-based compound that is used for its unique chemical properties, which make it useful in a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Hydrogen-bonding Patterns in Enaminones
Research highlights the significance of hydrogen-bonding patterns in enaminones, including analogs of the target compound. These studies elucidate the structural aspects of enaminones, where bifurcated intra- and intermolecular hydrogen bonding plays a crucial role. Such understanding is pivotal for the development of novel materials and pharmaceuticals (Balderson et al., 2007).
Asymmetric Synthesis of Pyrrolidines
Asymmetric synthesis techniques employing nitrile anion cyclization have been developed to efficiently produce N-tert-butyl disubstituted pyrrolidines. This methodology is instrumental in synthesizing chiral pyrrolidines, which are valuable in medicinal chemistry for their bioactive properties (Chung et al., 2005).
Multi-Coupling Reagent for Synthesis
The compound serves as a versatile multi-coupling reagent, reacting with various electrophiles to yield highly functionalized sulfones. This capability underpins its utility in synthetic organic chemistry, facilitating the creation of complex molecules for pharmaceuticals and materials science (Auvray et al., 1985).
Antiestrogenic Activity Studies
Specific derivatives related to the compound have demonstrated potent antiestrogenic activities. These findings are significant for the development of new therapeutic agents for hormone-related diseases, showcasing the compound's potential in drug discovery (Jones et al., 1979).
Development of Polymeric Materials
The synthesis of aromatic diamine monomers, incorporating elements similar to the target compound, facilitates the creation of poly(pyridine-imide)s. These polymers exhibit excellent thermal stability and solubility, making them suitable for high-performance applications in electronics and materials science (Lu et al., 2014).
Innovative Synthetic Methodologies
Research into the synthesis of 3-methylthio-substituted furans, pyrroles, and thiophenes from related compounds underscores the importance of innovative synthetic methodologies. These methodologies enable the efficient production of functionalized heterocycles, which are critical in pharmaceuticals and agrochemicals (Yin et al., 2008).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-(3-tert-butylsulfonylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3S/c1-16(2,3)22(20,21)14-8-9-18(11-14)15(19)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZMQKZFDCUGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


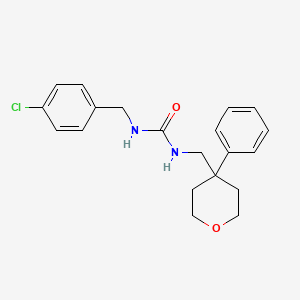

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone](/img/structure/B2470445.png)
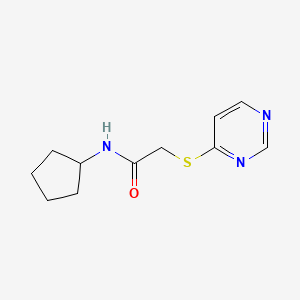
![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2470447.png)
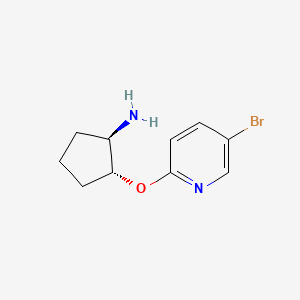
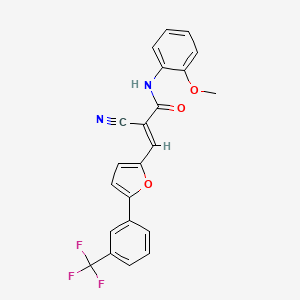
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)

![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)

